(S)-tert-Butyl (1-hydrazinyl-3-methyl-1-oxobutan-2-yl)carbamate
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Overview
Description
tert-Butyl N-[1-(hydrazinecarbonyl)-2-methylpropyl]carbamate is a chemical compound with the molecular formula C10H21N3O3 It is a derivative of carbamate and hydrazine, featuring a tert-butyl group and a hydrazinecarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(hydrazinecarbonyl)-2-methylpropyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate hydrazine derivative. One common method includes the use of tert-butyl carbamate and hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(hydrazinecarbonyl)-2-methylpropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed .
Scientific Research Applications
tert-Butyl N-[1-(hydrazinecarbonyl)-2-methylpropyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-tuberculosis activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(hydrazinecarbonyl)-2-methylpropyl]carbamate involves its interaction with specific molecular targets. The hydrazinecarbonyl moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxy-ethyl]carbamate
- tert-Butyl N-[1-(hydrazinecarbonyl)cyclobutyl]carbamate
- tert-Butyl N-[(1S)-1-(hydrazinecarbonyl)ethyl]carbamate
Uniqueness
tert-Butyl N-[1-(hydrazinecarbonyl)-2-methylpropyl]carbamate is unique due to its specific structural features, including the tert-butyl group and the hydrazinecarbonyl moiety. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
tert-butyl N-(1-hydrazinyl-3-methyl-1-oxobutan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O3/c1-6(2)7(8(14)13-11)12-9(15)16-10(3,4)5/h6-7H,11H2,1-5H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBPJIUIZSZLSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NN)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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